molecular formula C13H18N2O3 B5246920 N-(2-ethoxyphenyl)-N'-propan-2-yloxamide

N-(2-ethoxyphenyl)-N'-propan-2-yloxamide

Cat. No.: B5246920
M. Wt: 250.29 g/mol
InChI Key: HZYNYJRHKCZTBO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-propan-2-yloxamide is a symmetric oxamide derivative characterized by two amide groups bridging a 2-ethoxyphenyl and a propan-2-yl substituent. Its structure combines aromatic and aliphatic functionalities, enabling diverse chemical interactions. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring enhances electron-donating effects, while the branched propan-2-yl group (isopropyl) contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-18-11-8-6-5-7-10(11)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYNYJRHKCZTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-propan-2-yloxamide typically involves the reaction of diethyl oxalate with o-ethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-(2-ethoxyphenyl)-N’-propan-2-yloxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-N’-propan-2-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related oxamides and amide derivatives. Key comparisons include:

Structural Analogues in the Oxamide Class

Compound Name Structural Features Key Differences Applications/Properties
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide Ethoxy and ethyl substituents on phenyl rings Ethyl vs. propan-2-yl group UV absorption; industrial stabilizer
N,N'-Di(2-ethylphenyl)oxamide Two identical 2-ethylphenyl groups Lacks ethoxy group Reduced polarity; limited bioactivity
PowerSorb™ 312 (N-(2-Ethoxyphenyl)oxanilide) Ethoxyphenyl and anilide groups Single amide vs. oxamide backbone Light stabilization in polymers
N-(4-Ethoxyphenyl)-N'-(4-nitrophenyl)acetamidine Nitro and ethoxy substituents Acetamidine core vs. oxamide Antiproliferative activity

Functional Group Variations

  • N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide : Methoxyethyl substituent increases hydrophilicity compared to the ethoxyphenyl group, altering solubility and receptor binding.
  • N-(2-ethoxyphenyl)-2-hydroxypropanamide : Hydroxypropanamide moiety introduces hydrogen bonding capacity, enhancing biological target interactions.
  • Benzofuran derivatives (e.g., N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide) : Benzofuran core with pivalamido groups confers rigidity and metabolic stability, useful in medicinal chemistry.

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